Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is a heterocyclic organic compound that features a piperazine ring substituted with a 5-nitro-2-thienyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, typically involves the reaction of 1-(5-nitro-2-thienyl)piperazine with a phenylating agent under specific conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl chloride, sodium hydroxide, DMF.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 1-(5-amino-2-thienyl)-4-phenylpiperazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use as an anti-Helicobacter pylori agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the compound may interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1-(5-nitro-2-thienyl)-4-(substituted benzyl)piperazine: Similar structure with different substituents on the benzyl group.
5-(5-nitro-2-thienyl)-2-(piperazinyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl group.
Uniqueness
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-, is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the nitrothiophene and phenyl groups contributes to its potential antimicrobial properties and makes it a valuable compound for further research and development.
Properties
CAS No. |
827019-69-2 |
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Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C14H15N3O2S/c18-17(19)14-7-6-13(20-14)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
PORMSVHQJHGXSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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